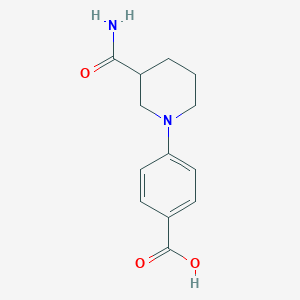

4-(3-Carbamoylpiperidin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-carbamoylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)10-2-1-7-15(8-10)11-5-3-9(4-6-11)13(17)18/h3-6,10H,1-2,7-8H2,(H2,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZFBOCPKOCIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzoic Acid Derivatives: a Privileged Scaffold in Drug Discovery

Benzoic acid and its derivatives are a class of organic compounds that have long been recognized for their therapeutic potential. nih.gov The simple aromatic carboxylic acid structure provides a versatile template that can be readily modified to interact with a wide range of biological targets. This structural simplicity, combined with its acidic nature, allows for favorable interactions with the active sites of enzymes and receptors, often through hydrogen bonding and ionic interactions.

The utility of the benzoic acid motif is evident in a diverse array of approved drugs. For instance, it forms the core of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and diflunisal. Furthermore, its derivatives are found in diuretics, antihypertensives, and even anticancer agents. rsc.org The ability to substitute the benzene (B151609) ring at various positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This adaptability has cemented the status of benzoic acid derivatives as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.

The Piperidine Motif: a Versatile Component of Bioactive Compounds

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govwikipedia.org Its prevalence in pharmaceuticals is remarkable, with this structural unit being present in a vast number of drugs spanning various therapeutic areas. nih.gov The significance of the piperidine motif can be attributed to several key factors.

Firstly, the nitrogen atom in the piperidine ring is often basic, allowing it to form crucial ionic interactions with acidic residues in biological targets. Secondly, the chair-like conformation of the piperidine ring provides a three-dimensional structure that can effectively orient substituents in specific spatial arrangements, leading to precise interactions with binding pockets. Finally, the piperidine ring can serve as a scaffold to which various functional groups can be attached, enabling the creation of a diverse library of compounds for screening and optimization.

The incorporation of a carbamoyl (B1232498) group at the 3-position of the piperidine ring, as seen in the target scaffold, introduces an additional hydrogen bond donor and acceptor, further enhancing the potential for specific molecular recognition. This piperidine-3-carboxamide substructure is a key feature in a number of biologically active compounds, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP).

Molecular Mechanisms and Biological Targets of 4 3 Carbamoylpiperidin 1 Yl Benzoic Acid Analogues

G-Protein Coupled Receptor (GPCR) Modulation

Analogues of 4-(3-carbamoylpiperidin-1-yl)benzoic acid have shown significant activity as modulators of several GPCRs, demonstrating their potential as selective antagonists for purinergic and lysophosphatidic acid receptors.

Purinergic Receptor (P2Y Subtypes) Antagonism (e.g., P2Y1, P2Y12, P2Y14)

The 3-carbamoylpiperidine structure is a key component in the design of antagonists for P2Y receptors, a family of GPCRs activated by extracellular nucleotides that play crucial roles in inflammation and thrombosis.

Notably, extensive research has focused on developing antagonists for the P2Y14 receptor, a Gi protein-coupled receptor activated by UDP-sugars like UDP-glucose. chemimpex.com The P2Y14 receptor is a therapeutic target for inflammatory conditions such as asthma and acute kidney injury. chemimpex.com While not direct analogues of this compound, potent P2Y14 antagonists like PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid) highlight the importance of the piperidine (B6355638) ring in ligand design. chemimpex.com Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications to this piperidine moiety and the associated aromatic systems significantly impact binding affinity. For instance, a series of 3-amide benzoic acid derivatives were identified as novel and potent P2Y14 receptor antagonists, with the most potent compound showing an IC50 value of 1.77 nM, comparable to the highly potent antagonist PPTN.

Table 1: P2Y14 Receptor Antagonist Activity of Selected Analogues

| Compound | Structure | P2Y14 IC50 (nM) |

|---|---|---|

| PPTN | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid | 0.4 |

| Compound 16c | A 3-amide benzoic acid derivative | 1.77 |

| Compound 11m | A 5-aryl-3-amide benzoic acid derivative | 2.18 |

Data sourced from multiple studies on P2Y14 antagonists.

Furthermore, the core 3-carbamoylpiperidine (nipecotamide) structure has been identified as an inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation. wikipedia.org This process is primarily mediated by the P2Y1 and P2Y12 receptors. A structure-activity analysis of bis(nipecotamido)aralkane type compounds revealed that the amide group on the piperidine ring is a preferable substituent for this activity. wikipedia.org The orientation of the amide group and the electronegativity of its carbonyl oxygen were found to affect the inhibitory action. wikipedia.org

Lysophosphatidic Acid (LPA) Receptor Subtype Antagonism (e.g., LPA1)

Derivatives of the this compound scaffold have been successfully developed as potent and selective antagonists for the lysophosphatidic acid receptor 1 (LPAR1). LPAR1 antagonists are being investigated as potential treatments for fibrotic diseases. drugs.com

Medicinal chemistry efforts starting from a high-throughput screening hit led to the discovery of piperidine-based compounds with high affinity for LPAR1. One such compound, 4-(4-(2-isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid , emerged as a potent and selective LPAR1 antagonist. drugs.com This compound, which features a distinct molecular scaffold, demonstrated oral activity in preclinical models. drugs.com The discovery process began with a urea-based hit molecule that had an LPAR1 IC50 value of 5.0 μM. drugs.com Subsequent optimization, which involved replacing a urea (B33335) nitrogen with a carbon to form a phenylacetic amide, culminated in the identification of highly potent piperidine analogues. drugs.com

Table 2: LPA1 Receptor Antagonist Activity of a Key Analogue

| Compound | Structure | LPAR1 IC50 (μM) |

|---|---|---|

| Initial Hit (Urea 19) | A urea-based screening hit | 5.0 |

| Optimized Analogue (Piperidine 18) | 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid | Potent and Selective |

Data from a study on the discovery of novel LPAR1 antagonists. drugs.com

Other GPCR Interactions

While the this compound scaffold and its close analogues have been most prominently linked to P2Y and LPA receptors, the broader phenyl-piperidine framework is known to interact with other GPCRs. For example, distinct series of phenyl piperidine derivatives have been reported as possessing potent and selective antagonist activity against the C-C chemokine receptor type 2 (CCR2). nih.gov Structure-activity relationship studies in these series highlighted the importance of incorporating a second ring system adjacent to the aryl piperidine for potency. nih.gov Although these CCR2 antagonists are structurally different from the title compound, this demonstrates the versatility of the phenyl-piperidine motif in targeting a range of GPCRs. Currently, comprehensive screening data for this compound analogues against broad panels of GPCRs is not widely available in the public domain.

Enzyme Inhibition Profiles

The investigation of this compound analogues as enzyme inhibitors is less extensive than their role as GPCR modulators. Research into their potential for kinase and aromatase inhibition is still in nascent stages.

Kinase Inhibition (e.g., IκB Kinase Beta (IKKβ))

IκB kinase beta (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, making it an attractive target for anti-inflammatory drug discovery. nih.gov A review of the scientific literature indicates that a variety of chemical scaffolds, such as 3,5-disubstituted-indole-7-carboxamides, have been optimized as potent IKKβ inhibitors. nih.gov However, there is currently no significant published research demonstrating that this compound or its direct analogues act as inhibitors of IKKβ or other kinases. The chemical structures of known IKKβ inhibitors are generally distinct from the carbamoylpiperidine-benzoic acid scaffold.

Aromatase Inhibition

Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step of estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. drugbank.com Clinically used non-steroidal aromatase inhibitors typically contain heterocyclic nitrogen atoms, such as those in triazole or imidazole (B134444) rings, which coordinate with the heme iron of the enzyme. nih.gov While some piperidine-containing compounds, like pyridoglutethimide (a piperidine-2,6-dione derivative), have been investigated as aromatase inhibitors, the this compound scaffold is not a recognized class of aromatase inhibitors based on available scientific literature. nih.gov

Inhibition of Enzymes Involved in Inflammation (e.g., 5-LOX, MK2, 15-PGDH)

While the inhibition of pro-inflammatory enzymes is a key strategy in developing anti-inflammatory therapeutics, research specifically linking analogues of this compound to the direct inhibition of 5-lipoxygenase (5-LOX) or Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is not extensively documented in available scientific literature.

However, the broader strategy of targeting enzymes in the prostaglandin (B15479496) pathway, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has been a focus of anti-inflammatory research. 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandin E2 (PGE2), a lipid mediator that, while pro-inflammatory in some contexts, is also crucial for tissue repair and regeneration. Inhibition of 15-PGDH elevates local PGE2 levels, which can promote healing. Small molecule inhibitors of 15-PGDH have been identified and shown to be effective in various models of tissue injury. For instance, the potent inhibitor SW033291 has demonstrated the ability to increase PGE2 levels and promote tissue regeneration in preclinical models. bohrium.com The binding of such inhibitors to 15-PGDH has been studied, revealing key interactions with residues like Ser138, Tyr151, and Gln148 within the enzyme's active site. mdpi.com Although these known inhibitors are not direct structural analogues of this compound, their mechanism of action highlights a potential, yet currently unexplored, avenue for the anti-inflammatory activity of related compounds.

Interaction with DNA Polymerase

Based on the available scientific literature, there is no specific information detailing the interaction of this compound or its analogues with DNA polymerase. This mechanism of action does not appear to be a primary focus of research for this particular class of compounds.

Protein-Protein Interaction (PPI) Disruption

The ability of small molecules to disrupt specific protein-protein interactions (PPIs) is a promising frontier in drug discovery, particularly for targeting cellular signaling pathways that are dysregulated in diseases like cancer.

β-Catenin/B-Cell Lymphoma 9 (BCL9) Interaction Modulation

A significant area of investigation for derivatives of this compound is the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer. nih.gov A key interaction in this pathway occurs in the nucleus, where β-catenin binds to the B-cell lymphoma 9 (BCL9) protein. This PPI is essential for the recruitment of other coactivators and the subsequent transcription of oncogenic target genes. nih.gov

Medicinal chemistry efforts have led to the development of novel small-molecule inhibitors based on a 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid scaffold. These compounds are designed to block the β-catenin/BCL9 interface. One of the most effective compounds from this series, designated as compound 30 , was found to potently disrupt the β-catenin/BCL9 interaction with a Ki of 3.6 μM. nih.govacs.org

Further cellular studies revealed the functional consequences of this disruption. Compound 30 was shown to:

Selectively interfere with the β-catenin/BCL9 PPI without affecting the interaction between β-catenin and E-cadherin, which is crucial for cell adhesion. nih.gov

Dose-dependently suppress the transactivation of Wnt signaling. nih.gov

Downregulate the expression of key oncogenic Wnt target genes. nih.gov

Selectively inhibit the proliferation of cancer cells that have aberrant Wnt signaling. nih.gov

This targeted modulation of the β-catenin/BCL9 PPI represents a precise mechanism for the anticancer activity of this class of compounds.

| Compound | Target | Activity (Ki) | Reference |

|---|---|---|---|

| Compound 30 (2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivative) | β-Catenin/BCL9 PPI | 3.6 μM | nih.gov |

Investigation of Antiviral Activities (e.g., against Chikungunya Virus)

Analogues of this compound, specifically those belonging to the broader class of benzoic acid derivatives, have been explored for their potential as antiviral agents. A notable target has been the Chikungunya virus (CHIKV), a mosquito-borne alphavirus that causes fever and severe joint pain. acs.org

Research in this area identified a benzoannulene amide, 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzamide (B126) (compound 1a) , as an inhibitor of CHIKV replication. nih.govnih.gov This compound demonstrated promising antiviral activity with a 90% effective concentration (EC90) of 1.45 μM and a significant reduction in viral titer. nih.gov

Subsequent optimization of this lead compound resulted in more potent derivatives. The mechanism of action for these benzoannulene inhibitors was found to be multifaceted, involving the inhibition of the viral nsP3 macrodomain. nih.govacs.org Furthermore, these compounds were also shown to inhibit human dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis, suggesting that the antiviral effect may stem from both host- and virus-targeted activities. nih.gov

| Compound | Description | Antiviral Activity (EC90) | Reference |

|---|---|---|---|

| Compound 1a | 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzamide | 1.45 μM | nih.gov |

| Compound 8q | Optimized benzoannulene analogue | 0.270 μM (270 nM) | nih.gov |

Mechanisms Underlying Anti-Inflammatory and Anticancer Effects

The therapeutic potential of this compound analogues is rooted in their targeted molecular interactions, which give rise to their anti-inflammatory and anticancer properties.

The anti-inflammatory mechanisms , while not fully elucidated for this specific chemical family, may be linked to the modulation of enzymatic pathways that regulate inflammatory mediators. As discussed, the inhibition of 15-PGDH to boost levels of tissue-regenerative PGE2 represents a plausible, though not yet confirmed, mechanism for analogues of this class.

The anticancer effects are more clearly defined and operate through at least two distinct mechanisms:

Disruption of Wnt/β-catenin Signaling: As detailed in section 4.3.1, derivatives of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid directly disrupt the crucial β-catenin/BCL9 protein-protein interaction. nih.gov This act of molecular sabotage prevents the transcription of genes that drive cancer cell proliferation and survival, providing a targeted therapeutic strategy against Wnt-dependent cancers. nih.gov

Inhibition of Tumor Invasion and Angiogenesis: Other benzoic acid analogues, such as TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid) , have demonstrated anticancer effects through different mechanisms. TAC-101 has been shown to inhibit the in vitro invasiveness of non-small cell lung cancer cells. texas.gov Its antitumor activity is also linked to an anti-angiogenic effect. Studies in colon cancer models have shown that TAC-101 reduces tumor microvessel density by inhibiting the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply tumors. slideshare.net

Together, these mechanisms highlight the versatility of the benzoic acid scaffold in generating compounds that can combat cancer through multiple, targeted approaches, from disrupting intracellular signaling to remodeling the tumor microenvironment.

Computational Chemistry and Molecular Modeling in the Study of 4 3 Carbamoylpiperidin 1 Yl Benzoic Acid

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule at the active site of a target protein.

In the study of 4-(3-Carbamoylpiperidin-1-yl)benzoic acid, molecular docking would be employed to elucidate its binding mechanism to a potential target, such as β-catenin. The process involves preparing the 3D structures of both the ligand and the protein target (e.g., the crystal structure of β-catenin, PDB ID: 3SL9). Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the BCL9 binding pocket on β-catenin's surface, scoring each pose based on a force field that estimates binding affinity.

The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, the carbamoyl (B1232498) group of the piperidine (B6355638) ring could act as a hydrogen bond donor and acceptor, while the benzoic acid moiety could engage in electrostatic or pi-stacking interactions with complementary residues in the binding site. nih.gov This information is critical for understanding the structural basis of the compound's activity and for designing derivatives with improved potency and selectivity.

| Docking Parameter | Illustrative Value | Interacting Residues on β-catenin |

| Binding Energy (kcal/mol) | -8.5 | Lys312, Gln315 |

| Hydrogen Bonds | 3 | Asp16, Val90 |

| Hydrophobic Contacts | 5 | Phe253, Leu48 |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. MD simulations are used to assess the stability of the docked conformation, explore conformational changes in both the ligand and the protein, and provide a more rigorous estimation of binding free energy.

Following the docking of this compound into its target, the resulting complex would be subjected to MD simulations. samipubco.com The system is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic the cell's salt concentration. The simulation then calculates the forces between atoms and their movements over a period ranging from nanoseconds to microseconds.

| Simulation Parameter | Typical Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Water Model | TIP3P | Explicitly solvates the protein-ligand complex. |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motions. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates physiological conditions. |

Homology Modeling for Receptor Structure Prediction and Refinement

Structure-based drug design methods like molecular docking and MD simulations are contingent on the availability of a high-resolution 3D structure of the target protein. When an experimental structure (from X-ray crystallography or NMR spectroscopy) is unavailable, homology modeling can be used to construct a predictive model.

This technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. If a potential target for this compound lacked an experimental structure, a homology model could be built. The process involves:

Template Identification: Searching a database (like the Protein Data Bank) for proteins with a known structure and a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template sequence.

Model Building: Using the template's structure as a scaffold to build the 3D coordinates for the target protein.

Model Refinement and Validation: Optimizing the model to resolve steric clashes and unfavorable geometries, followed by validation using tools like Ramachandran plots to assess its stereochemical quality. nih.gov

The resulting model, while not as precise as an experimental structure, can be sufficiently accurate to be used in docking and virtual screening campaigns to identify and optimize potential ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

To develop a QSAR model for analogues of this compound, a dataset of related compounds with experimentally measured biological activity (e.g., inhibitory concentration against the β-catenin/BCL9 interaction) is required. For each compound, a set of numerical values known as molecular descriptors, which quantify various aspects of its chemical structure, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov

Statistical methods, such as multiple linear regression, are then used to generate a mathematical equation that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test. nih.govmdpi.com

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and potential for membrane permeation. |

Virtual Screening Strategies for Identification of Novel Scaffolds and Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. VS can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein. Large chemical databases, containing millions of compounds, are computationally docked into the target's binding site (e.g., the BCL9 binding site on β-catenin). The compounds are then ranked based on their predicted binding scores, and the top-ranking "hits" are selected for experimental testing. nih.gov This approach is powerful for discovering novel chemical scaffolds that are structurally different from known inhibitors.

Ligand-Based Virtual Screening (LBVS): When a reliable 3D structure of the target is unavailable, but active ligands are known, LBVS can be used. This approach uses the chemical structure of a known active compound, such as this compound, as a template. The template is used to search compound libraries for molecules with similar properties, based on 2D similarity (fingerprints) or 3D shape and pharmacophore features (the spatial arrangement of essential interaction points). This strategy is effective for identifying close analogues of an existing active compound.

Advanced Derivatives and Lead Optimization Strategies for the 4 3 Carbamoylpiperidin 1 Yl Benzoic Acid Scaffold

Design and Synthesis of Novel Chemotypes Retaining Biological Activity

The design and synthesis of new chemotypes based on the 4-(3-carbamoylpiperidin-1-yl)benzoic acid core are guided by structure-activity relationship (SAR) studies. The goal is to explore new chemical space while preserving the key interactions necessary for biological activity. Iterative medicinal chemistry efforts focus on modifying three primary regions of the scaffold: the benzoic acid ring, the piperidine (B6355638) core, and the carbamoyl (B1232498) group.

Key Synthetic Approaches and Research Findings:

Modification of the Piperidine Substituent: SAR exploration often begins by modifying the substituents on the piperidine ring. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides was investigated. Studies revealed that the 3-(piperidin-4-yl)oxy linkage was favored over simple alkyl ether chains. nih.gov

Amide Functionality Exploration: The amide group is another key point for modification. In the aforementioned CHT inhibitor series, it was discovered that benzylic heteroaromatic amide moieties were the most potent, leading to the identification of highly effective compounds. nih.gov

Scaffold Hopping: In some cases, more significant changes are made, such as replacing the core ring systems while maintaining the spatial arrangement of key functional groups. This "scaffold hopping" can lead to novel intellectual property and improved drug-like properties.

Systematic SAR Studies: In the development of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, systematic modifications were made. Introducing azabenzene analogs like pyridine (B92270) and pyridazine-carboxylic acid derivatives resulted in potent inhibitory activities. nih.gov Furthermore, adding a 2-halo- or 2-methoxy-benzyloxy group to the benzoic acid moiety maintained high potency while significantly boosting antiproliferative activity against cancer cell lines. nih.gov

These synthetic explorations generate diverse libraries of compounds, which are then screened to identify novel chemotypes that not only retain but often exceed the biological activity of the parent compound.

Bioisosteric Replacements of the Carboxylic Acid and Other Functional Groups (e.g., N-acylsulfonamides)

The carboxylic acid group is a common pharmacophore that engages in critical hydrogen bonding and electrostatic interactions. However, it can also lead to poor metabolic stability, low cell permeability, and the formation of reactive metabolites. hyphadiscovery.comsemanticscholar.org Bioisosteric replacement is a key strategy to mitigate these liabilities while preserving or enhancing target affinity. cambridgemedchemconsulting.com

Common Bioisosteres for Carboxylic Acid:

N-Acylsulfonamides: This functional group is frequently used as a carboxylic acid bioisostere. nih.govsci-hub.ru N-acylsulfonamides have pKa values (around 3.5-4.5) that are comparable to carboxylic acids, allowing them to mimic the acidic nature and hydrogen-bonding patterns of the original group. researchgate.net This replacement can lead to significantly improved potency, as seen in the development of HCV NS3 protease inhibitors where an acyl sulfonamide derivative was up to 50-fold more potent than the parent carboxylic acid. drughunter.com

Tetrazoles: The 5-substituted 1H-tetrazole ring is another widely recognized non-classical bioisostere. It maintains an acidity similar to carboxylic acids (pKa ~4.5-4.9) but offers greater lipophilicity. drughunter.com This can be advantageous for target binding, as exemplified by the angiotensin II receptor antagonist losartan, where the tetrazole derivative proved effective upon oral administration, unlike its carboxylic acid counterpart. nih.gov

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are moderately acidic and are strong metal chelators. They have been successfully employed as carboxylic acid surrogates, although they can be susceptible to hydrolysis in vivo. nih.gov

Other Heterocycles: Various other acidic heterocycles, such as 3-hydroxyisoxazole, are used as planar bioisosteres with pKa values similar to carboxylic acids (~4-5). nih.gov In the design of EP300/CBP histone acetyltransferase inhibitors, 4-pyridone-3-carboxylic acid was successfully used as a bioisostere for benzoic acid, resulting in compounds with improved cell growth-inhibitory activity. nih.govebi.ac.uk

The choice of a bioisostere is highly context-dependent, as factors like size, shape, acidity, and lipophilicity all play crucial roles in the resulting biological activity and pharmacokinetic profile. nih.gov

| Functional Group | Typical pKa Range | Key Properties | Reference |

|---|---|---|---|

| Carboxylic Acid | ~4–5 | Planar geometry, strong H-bond acceptor. Can have poor metabolic stability and permeability. | drughunter.comnih.gov |

| N-Acylsulfonamide | ~3.5–4.5 | Similar acidity to carboxylic acids, can form multiple H-bonds. Often improves potency. | researchgate.netdrughunter.com |

| 1H-Tetrazole (5-substituted) | ~4.5–4.9 | Acidity comparable to carboxylic acids, more lipophilic, metabolically stable. | drughunter.comnih.gov |

| Hydroxamic Acid | ~8–9 | Moderately acidic, strong metal chelator. Can be prone to hydrolysis. | nih.gov |

| 3-Hydroxyisoxazole | ~4–5 | Planar, heterocyclic bioisostere with similar acidity to carboxylic acids. | nih.gov |

Rational Design for Modulating Selectivity and Potency against Specific Targets

Rational drug design leverages structural information about the target protein to guide the modification of a lead scaffold like this compound. This approach aims to optimize molecular interactions within the binding site to enhance potency and selectivity.

Strategies for Rational Design:

Structure-Based Drug Design (SBDD): When the 3D structure of the target is known, SBDD allows for the precise design of derivatives that can form optimal interactions. For example, in the design of influenza neuraminidase inhibitors, X-ray crystallography of enzyme-inhibitor complexes revealed the binding orientation of a benzoic acid derivative, which was not what had been predicted. researchgate.net This structural insight allowed for the design of new analogs with improved interactions.

Exploiting Binding Pockets: Modifications are designed to engage with specific sub-pockets of the target's active site. In the optimization of STAT3 inhibitors, replacing a methyl group in the linker with a bulkier (R)-proline led to derivative 5d , which showed improved inhibitory activity and selectivity. aku.edu This suggests the proline ring accesses a specific region of the protein that the smaller methyl group could not.

Modulating Physicochemical Properties: Rational design is also used to fine-tune properties like solubility and cell permeability. In the same STAT3 inhibitor study, the introduction of a polar tetrahydropyranyl (THP) ring in place of a cyclohexyl group resulted in analogue 5h , which exhibited improved permeability. aku.edu

Targeting Specific Interactions: The design process focuses on enhancing key interactions. The carbamoyl group of the scaffold, for instance, is a potent hydrogen bond donor and acceptor. Modifications can be made to optimize its orientation and interaction with key amino acid residues in the target protein. Similarly, the benzoic acid moiety is designed to interact with positively charged residues like arginine or lysine.

| Compound Modification | Design Rationale | Observed Outcome | Reference |

|---|---|---|---|

| Introduction of a 2-methoxy-benzyloxy group on a benzoic acid inhibitor | Explore new binding interactions while maintaining core pharmacophore | Maintained potent CK2 inhibition and led to a 3-6 fold increase in antiproliferative activity | nih.gov |

| Replacement of a glycinamide (B1583983) linker with an (R)-proline linker in a STAT3 inhibitor | Introduce conformational restraint and explore new binding space | Improved inhibitory activity and selectivity against STAT3 | aku.edu |

| Replacement of a cyclohexyl group with a tetrahydropyranyl (THP) ring in a STAT3 inhibitor | Increase polarity to improve permeability | Analogue showed improved Caco-2 permeability | aku.edu |

Development of Fluorescent Probes and Affinity Ligands for Target Validation

To validate the biological target of the this compound scaffold and to study its mechanism of action, derivatives are often converted into chemical biology tools such as fluorescent probes and affinity ligands.

Fluorescent Probes: These are created by attaching a fluorophore (a fluorescent dye) to the core scaffold. nih.gov The design must ensure that the fluorophore does not interfere with the molecule's ability to bind to its target. The probe can then be used in techniques like fluorescence microscopy to visualize the subcellular localization of the target protein or to quantify binding events in real-time. nih.gov A common strategy involves using a "clickable" scaffold, where a reactive handle like an alkyne or azide (B81097) is incorporated into the molecule at a non-critical position. This allows for the late-stage attachment of a fluorophore via a highly efficient reaction like the copper-catalyzed alkyne-azide cycloaddition (CuAAC). mdpi.com

Affinity Ligands: These are used in techniques like affinity chromatography or chemical proteomics to isolate and identify the binding partners of the drug molecule. An affinity ligand is typically created by attaching a reactive group or a tag (like biotin) to the scaffold, often via a linker arm. The modified compound is then incubated with cell lysates, and the covalent complex formed between the ligand and its target protein can be isolated and identified using mass spectrometry.

The development of these probes is a critical step in the drug discovery process, providing essential tools to confirm the on-target activity of the compound series and to understand its biological effects at a molecular level.

Emerging Research Directions and Future Perspectives on 4 3 Carbamoylpiperidin 1 Yl Benzoic Acid Research

Exploration of Unconventional Biological Targets

The initial step in characterizing a new compound is often to screen it against a panel of known biological targets. However, a more innovative approach would involve exploring its potential to interact with unconventional or less-studied targets. The unique three-dimensional shape and chemical features of 4-(3-Carbamoylpiperidin-1-yl)benzoic acid might allow it to bind to novel allosteric sites or protein-protein interfaces that are not targeted by existing drugs. Techniques such as affinity chromatography-mass spectrometry or the use of chemical probes derived from the parent compound could be employed to "fish" for its binding partners in cell lysates, potentially revealing unexpected biological activities.

Integration with Phenotypic Screening and High-Throughput Methodologies

Phenotypic screening, which assesses the effect of a compound on cell behavior or morphology without a preconceived target, would be a powerful tool to uncover the biological functions of this compound. High-content imaging and other high-throughput screening (HTS) technologies could be used to test the compound across a wide array of cell-based assays, looking for effects on processes such as cell proliferation, differentiation, migration, or apoptosis in various normal and diseased cell lines. A hypothetical screening cascade could be designed as follows:

| Screening Stage | Methodology | Objective | Potential Readouts |

| Primary Screen | High-throughput cell viability assays | To identify cytotoxic or cytostatic effects | Cell number, ATP levels (e.g., CellTiter-Glo®) |

| Secondary Screen | High-content imaging | To characterize morphological changes | Nuclear size, cytoskeletal organization, organelle integrity |

| Tertiary Screen | Target deconvolution studies | To identify the molecular target(s) | Affinity-based proteomics, genetic knockdown/knockout studies |

Potential for Design of Multi-Targeted Ligands

The structure of this compound, with its distinct chemical motifs, lends itself to the design of multi-targeted ligands. The benzoic acid group could be modified to target one protein, while the carbamoylpiperidinyl moiety could be functionalized to interact with another. This "bifunctional" approach is a growing area of interest in drug discovery, as targeting multiple nodes in a disease pathway can lead to enhanced efficacy and reduced potential for drug resistance. Future synthetic efforts could focus on creating a library of analogs with systematic modifications at these two key positions to explore their potential as multi-targeted agents.

Applications in Chemical Genomics and Proteomics

Once a biological activity of interest is identified for this compound, it could be developed into a valuable tool for chemical genomics and proteomics. By attaching a reactive group or a reporter tag to the molecule, researchers could create chemical probes to identify its direct binding partners within the complex environment of a cell. This approach, known as target identification, is crucial for understanding the mechanism of action of a novel compound. Furthermore, such probes could be used to map out the cellular pathways that are modulated by the compound, providing a deeper understanding of its biological effects.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Carbamoylpiperidin-1-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzoic acid moiety. Acylation using benzoyl chloride or carbamoyl chloride in the presence of a base (e.g., triethylamine) is a common approach. For example, similar piperidine-benzoic acid hybrids are synthesized via nucleophilic substitution or amidation reactions under inert atmospheres . Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., dichloromethane or DMF) to enhance solubility.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Yield improvements (>70%) are achieved by stoichiometric balancing and catalytic additives (e.g., DMAP).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the piperidine-carbamoyl linkage and benzoic acid backbone. Key signals include carbamoyl NH ( ppm) and aromatic protons ( ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]), while LC-MS with reverse-phase columns (C18) assesses purity .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) confirm functional groups .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

- Humidity : Test at 75% relative humidity; carboxylic acid groups may hydrolyze under prolonged moisture .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Comparative Bioactivity Assays : Test derivatives with modified piperidine rings (e.g., methyl or fluoro substituents) against target proteins (e.g., enzymes, receptors). For example, piperidine-carboxylic acid analogs show moderate antimicrobial and anticancer activity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase or kinases .

- Data Table :

| Derivative | Substituent | IC (μM) | Target |

|---|---|---|---|

| Parent | None | 25.3 | Enzyme X |

| Methyl | -CH | 12.7 | Enzyme X |

| Fluoro | -F | 8.9 | Enzyme X |

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values, cell lines) to identify outliers. Adjust for variables like assay conditions (pH, temperature) or solvent effects (DMSO vs. water) .

- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., MTT assays for cytotoxicity) .

- Mechanistic Studies : Use knockout cell lines or enzyme inhibitors to confirm target specificity (e.g., IL6 modulation in ) .

Q. What crystallographic strategies are recommended for determining the structure of this compound, particularly with polymorphic forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures). Use SHELXL for refinement, focusing on hydrogen-bonding networks between carbamoyl and carboxylic groups .

- Polymorph Screening : Screen solvents (e.g., acetonitrile, THF) and temperatures to isolate forms. Pair with PXRD to distinguish patterns .

- DFT Calculations : Compare experimental and computed bond lengths/angles to validate polymorph stability .

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS. Monitor for hydroxylation or glucuronidation .

- Isotopic Labeling : Use C-labeled compound to track excretion routes (urine vs. feces) in rodent models .

- CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.